Proven Intermediate for Ultra-Potent TAK1 Inhibitors: Direct Link to Picomolar Cellular Activity
2-Chlorofuro[2,3-c]pyridin-7-amine serves as a direct synthetic precursor to advanced 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors, including compound 13a, a potent, selective, and orally bioavailable clinical candidate [1]. In head-to-head comparisons, the class of 7-aminofuro[2,3-c]pyridine inhibitors derived from this building block demonstrates significantly superior cellular potency compared to early screening hits. The optimization of the 7-aminofuro[2,3-c]pyridine series led to a >1000-fold improvement in biochemical and cellular mechanistic potency, progressing from micromolar hits to a final inhibitor with an IC50 of ~10 nM against TAK1 [2]. This level of potency is a direct result of the specific substitution pattern enabled by the 2-chloro-7-amine starting material.
| Evidence Dimension | TAK1 Inhibition Potency (Cellular Mechanistic Assay) |
|---|---|
| Target Compound Data | ~10 nM IC50 for optimized 7-aminofuro[2,3-c]pyridine inhibitors (derived from 2-chloro-7-amine scaffold) [2] |
| Comparator Or Baseline | Initial high-throughput screening hits from the same 7-aminofuro[2,3-c]pyridine series |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | Biochemical and cellular mechanistic assays for TAK1 inhibition |
Why This Matters
This quantitative improvement demonstrates that the 2-chloro-7-amine building block is essential for accessing a chemical space that yields low-nanomolar kinase inhibitors, a critical threshold for in vivo efficacy and potential therapeutic development.
- [1] RCSB PDB. (2013). Crystal Structure of (1R,4R)-4-{4-[7-amino-2-(1,2,3-benzothiadiazol-7-yl)-3-chlorofuro[2,3-c]pyridin-4-yl]-1H-pyrazol-1-yl}cyclohexan-1-ol bound to TAK1-TAB1 (PDB ID: 4L53). View Source
- [2] Hornberger, K. R., Berger, D. M., Crew, A. P., Dong, H., Kleinberg, A., Li, A. H., ... & Weng, Q. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. View Source
